
Apigenin 7-O-(2G-rhamnosyl)gentiobioside
Übersicht
Beschreibung
Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a member of flavonoids and a glycoside.
Wissenschaftliche Forschungsanwendungen
Flavonoid Composition and Isolation
Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside isolated from the leaves of Lonicera gracilipes var. glandulosa. This compound, along with other flavone glycosides, has been identified based on chemical and physicochemical properties (Kikuchi & Matsuda, 1996).
Anti-Cancer Properties
Research has shown that compounds like apigenin can influence breast cancer cell growth. Specifically, they can stimulate the proliferation of estrogen receptor alpha-positive cells, indicating a potential role in influencing hormone-responsive cancer cells (Seo et al., 2006).
Pharmacological Activities
Apigenin, including its glycosides, exhibits a range of pharmacological activities such as anti-inflammatory, anti-cancer, and others. It has been used in various forms for treating disorders and inflammatory conditions. Its molecular targets in inflammation and potential therapeutic roles in diseases like rheumatoid arthritis and Alzheimer’s have been studied extensively (Ali et al., 2017).
Antiproliferative and Immunomodulatory Effects
Apigenin demonstrates antiproliferative activity against certain cancer cell lines, influences cell cycle arrest, and exhibits cytotoxic events. Its effects on mitochondrial respiration and the metabolic activity of human dendritic cells highlight its potential as a therapeutic agent in cancer treatment (Ghițu et al., 2019).
Collagen Biosynthesis Stimulation
In the context of osteogenesis imperfecta, apigenin glycosides have been found to significantly induce collagen type I synthesis in fibroblasts. This suggests a role in therapies for bone-related disorders (Galicka & Nazaruk, 2007).
Anti-Allergic and Skin-Protective Activities
Apigenin's role in ameliorating skin diseases, its anti-inflammatory and anti-allergic properties, and its potential as a functional ingredient in cosmetics have been explored. It affects various cell types, indicating a broad spectrum of biological activities beneficial for skin health (Park et al., 2020).
Proteasome System Manipulation
Apigenin manipulates the ubiquitin-proteasome system, particularly in the context of prostate cancer cells. It inhibits proteasomal degradation of estrogen receptor-beta, highlighting its potential in cancer therapy (Singh et al., 2015).
Melanin Synthesis and Tyrosinase Activity
Apigenin derivatives like apigenin-7-glucoside influence melanogenesis and tyrosinase activity in melanoma cells. This points to potential applications in dermatology and cosmetic products (Bouzaiene et al., 2016).
Anti-Inflammatory Mechanisms
Apigenin's anti-inflammatory mechanisms involve inhibiting cyclooxygenase-2 expression and the expression of cellular adhesion molecules, making it useful for managing inflammatory diseases (Lee et al., 2007).
Eigenschaften
IUPAC Name |
7-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOPDILLGIDKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apigenin 7-O-(2G-rhamnosyl)gentiobioside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




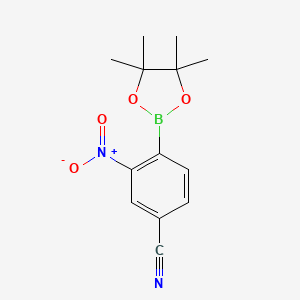
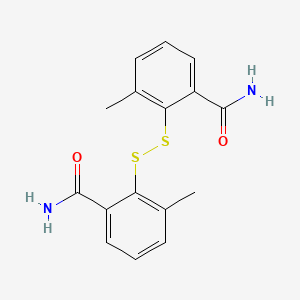
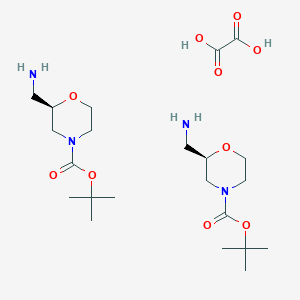

![7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8103103.png)
![(R)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B8103106.png)
![5-(Boc-amino)-5-aza-spiro[2.4]heptane](/img/structure/B8103112.png)
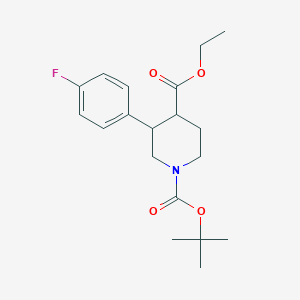
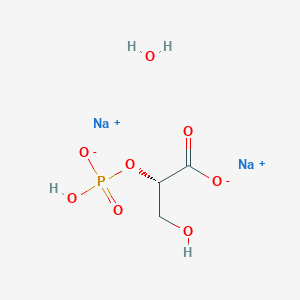
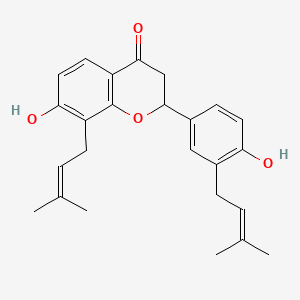

![2-chloro-1-(6-chloro-4H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B8103166.png)
![6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8103171.png)